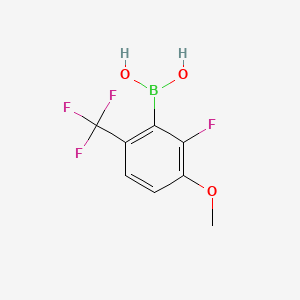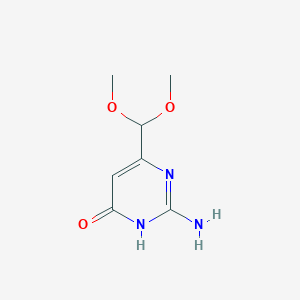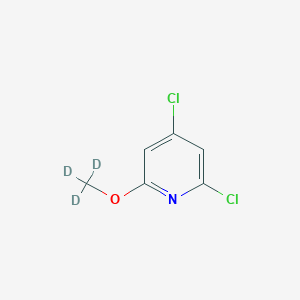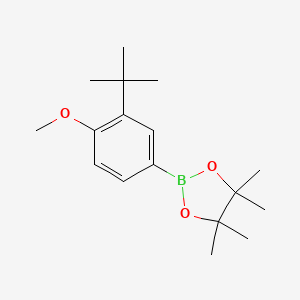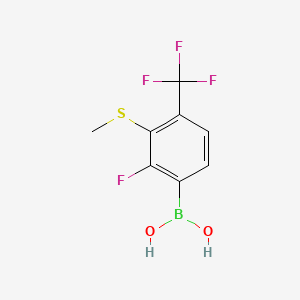
(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, methylthio, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Oxidation: Formation of the corresponding phenol.
Reduction: Modified phenyl derivatives.
Substitution: Formation of biaryl compounds via Suzuki-Miyaura coupling.
科学研究应用
(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs for therapeutic applications.
Medicine: Investigation of its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
作用机制
The mechanism of action of (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate during Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst to facilitate the transfer of the aryl group to the coupling partner, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Phenylboronic acid: Lacks the fluoro, methylthio, and trifluoromethyl substituents.
(4-Trifluoromethylphenyl)boronic acid: Contains a trifluoromethyl group but lacks the fluoro and methylthio substituents.
(2-Fluoro-4-methylphenyl)boronic acid: Contains a fluoro and methyl group but lacks the trifluoromethyl and methylthio substituents.
Uniqueness: (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of fluoro, methylthio, and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions.
属性
分子式 |
C8H7BF4O2S |
|---|---|
分子量 |
254.01 g/mol |
IUPAC 名称 |
[2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O2S/c1-16-7-4(8(11,12)13)2-3-5(6(7)10)9(14)15/h2-3,14-15H,1H3 |
InChI 键 |
IQEYWZRXZUSYNQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)SC)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



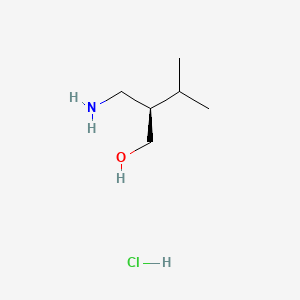
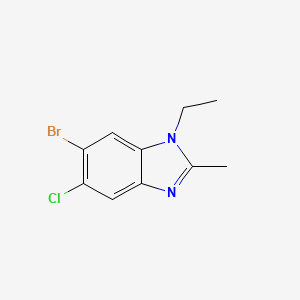
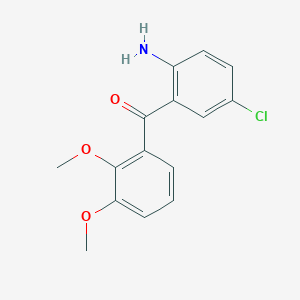
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
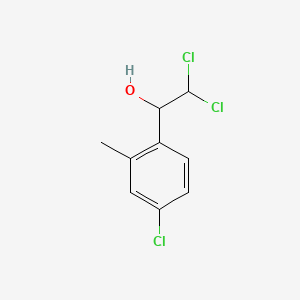
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)

